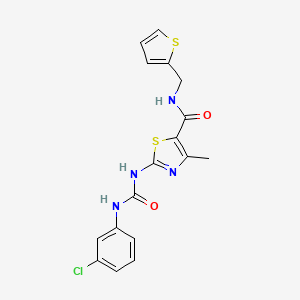

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S2/c1-10-14(15(23)19-9-13-6-3-7-25-13)26-17(20-10)22-16(24)21-12-5-2-4-11(18)8-12/h2-8H,9H2,1H3,(H,19,23)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSAHBMMXKJRIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, urea linkage, and a chlorophenyl group, which contribute to its unique chemical properties and biological effects.

The compound's structure can be summarized as follows:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Urea Linkage : A functional group that can interact with biological targets.

- Chlorophenyl Group : Enhances lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring via Hantzsch thiazole synthesis, followed by the introduction of the urea moiety and the chlorophenyl group. The final product is obtained through purification methods such as recrystallization or chromatography.

Antiviral Activity

Recent studies have shown that thiophen urea derivatives, including compounds similar to 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide, exhibit significant inhibitory effects against the Hepatitis C virus (HCV). These compounds were synthesized and screened for their ability to inhibit HCV entry into host cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the low micromolar range against prostate cancer and melanoma cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

The biological activity of 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide may be attributed to its ability to bind to specific molecular targets. This interaction can block enzyme activity or modulate receptor functions, leading to reduced proliferation of cancer cells or inhibition of viral replication .

Case Studies

- HCV Inhibition : A study focused on thiophen urea derivatives found that certain compounds inhibited HCV entry with an IC50 value of approximately 10 µM. The presence of the chlorophenyl group was crucial for enhancing antiviral activity.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that related thiazole compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 20 µM. These results suggest potential therapeutic applications in oncology.

Data Tables

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their differences:

Key Observations :

Structure-Activity Relationship (SAR) Analysis

- Chlorophenyl Substituents :

- Amide Side Chains :

Insights :

- Thiazole-urea hybrids (e.g., target compound) may inherit dual functionalities: thiazole-mediated enzyme inhibition and urea-based hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, cyclization reactions in acetonitrile or DMF under reflux (1–3 minutes) are effective for constructing the thiazole ring, as demonstrated in similar compounds . Key steps include:

- Ureido group introduction : Reacting 3-chlorophenyl isocyanate with an amine-functionalized intermediate under anhydrous conditions.

- Thiophene coupling : Using thiophen-2-ylmethylamine in the presence of coupling agents like EDC/HOBt .

- Optimization : Yields (64–87%) and purity depend on solvent choice (e.g., ethanol vs. DMF), temperature control, and post-synthesis purification (recrystallization or column chromatography) .

- Critical Factors : Prolonged reflux reduces yield due to side reactions; iodine and triethylamine enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data interpretation resolve ambiguities?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions. For instance, the thiophen-2-ylmethyl group shows distinct aromatic protons at δ 6.8–7.2 ppm, while the ureido NH protons appear as broad singlets (~δ 9.5–10.5 ppm) .

- FT-IR : Confirms carbonyl groups (C=O stretch ~1680–1720 cm⁻¹) and ureido NH stretches (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .

- Data Cross-Validation : Discrepancies in NMR splitting patterns may indicate stereochemical issues; IR can differentiate between carboxamide and urea tautomers .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound's biological activity while minimizing off-target effects?

- Methodological Answer :

- Assay Design : Use randomized block designs with split-plot arrangements to test multiple concentrations and biological replicates . For antimicrobial studies, include positive controls (e.g., ciprofloxacin) and negative controls (DMSO vehicle) .

- Target Specificity : Pair biochemical assays (e.g., enzyme inhibition) with cell-based viability assays (MTT or resazurin) to distinguish direct target engagement from cytotoxicity .

- Off-Target Mitigation : Pre-screen against common off-target receptors (e.g., GPCR panels) and use siRNA knockdown to validate mechanism .

Q. What strategies are recommended for reconciling contradictory data on the compound's biological activity across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>95% purity required) .

- Assay Standardization : Compare protocols for variables like pH (antimicrobial activity is pH-sensitive ), incubation time, and cell line selection (e.g., HeLa vs. HEK293).

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to identify trends across studies and isolate confounding factors .

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are essential?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains or microbial enzymes. Focus on hydrogen bonding with the ureido group and hydrophobic interactions with the thiophene ring .

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability (RMSD < 2 Å) .

- Validation : Correlate docking scores with experimental IC50 values. Mutagenesis studies (e.g., alanine scanning) can confirm predicted binding residues .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.